molecular formula C10H5Cl2NO5 B12879303 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate

3,4-Dichloro-2-nitrobenzofuran-7-yl acetate

Cat. No.: B12879303
M. Wt: 290.05 g/mol
InChI Key: HVXGQGZCWAEYAP-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-nitrobenzofuran-7-yl acetate is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This compound is characterized by the presence of two chlorine atoms, a nitro group, and an acetate group attached to the benzofuran core.

Preparation Methods

The synthesis of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3,4-dichlorobenzofuran, followed by acetylation to introduce the acetate group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step can be achieved using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,4-Dichloro-2-nitrobenzofuran-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3,4-dichloro-2-aminobenzofuran-7-yl acetate, while substitution of the chlorine atoms can lead to various substituted benzofuran derivatives .

Scientific Research Applications

3,4-Dichloro-2-nitrobenzofuran-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-nitrobenzofuran-7-yl acetate and its derivatives involves interactions with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic potential .

Properties

Molecular Formula

C10H5Cl2NO5

Molecular Weight

290.05 g/mol

IUPAC Name

(3,4-dichloro-2-nitro-1-benzofuran-7-yl) acetate

InChI

InChI=1S/C10H5Cl2NO5/c1-4(14)17-6-3-2-5(11)7-8(12)10(13(15)16)18-9(6)7/h2-3H,1H3

InChI Key

HVXGQGZCWAEYAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C(C=C1)Cl)C(=C(O2)[N+](=O)[O-])Cl

Origin of Product

United States

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